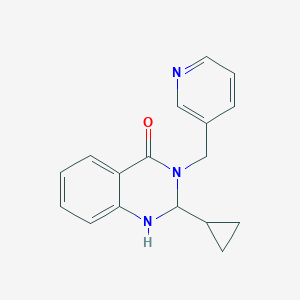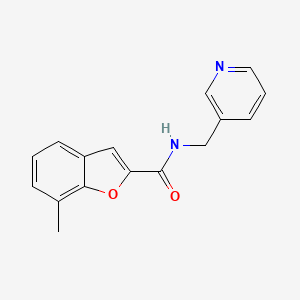![molecular formula C18H25ClN2O2 B7535743 (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CMPE and is a member of the piperidine class of compounds.
作用機序
The mechanism of action of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to increase the expression of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations associated with the use of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness.
将来の方向性
There are several future directions for research on (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone. One potential direction is to investigate the compound's potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders. Studies are needed to determine the compound's efficacy in animal models of Alzheimer's disease and Parkinson's disease. Additionally, studies are needed to investigate the compound's potential as a treatment for other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Finally, studies are needed to investigate the compound's potential for use in combination therapies with other drugs.
合成法
The synthesis of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(2-morpholin-4-ylethyl)piperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
科学的研究の応用
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. The compound has been shown to have significant anti-inflammatory and analgesic properties. It has also been studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-16(17)18(22)21-9-6-15(7-10-21)5-8-20-11-13-23-14-12-20/h1-4,15H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBZNTWTPIXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)


![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)
